1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride
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Overview
Description
1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Preparation Methods
The synthesis of 1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of substituted pyridines with hydrazines, followed by cyclization to form the pyrazole ring. The carboxylic acid group is then introduced through further functionalization .
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of kinases or other signaling proteins, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride can be compared with other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridine: This compound has a similar bicyclic structure but differs in the position of the nitrogen atoms.
1H-pyrazolo[4,3-d]pyrimidine: Another related compound, which has a pyrimidine ring fused with a pyrazole ring.
1H-pyrazolo[4,3-e][1,2,4]triazine: This compound features a triazine ring fused with a pyrazole ring and is explored for its antimicrobial properties.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties. Its ability to interact with a wide range of targets makes it a versatile compound in research and industry .
Properties
CAS No. |
2613381-48-7 |
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Molecular Formula |
C7H6ClN3O2 |
Molecular Weight |
199.59 g/mol |
IUPAC Name |
1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H5N3O2.ClH/c11-7(12)5-3-8-1-4-2-9-10-6(4)5;/h1-3H,(H,9,10)(H,11,12);1H |
InChI Key |
ABWVJXOOPOBMMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NNC2=C(C=N1)C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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